molecular formula C13H16N2O B13268588 [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol

[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B13268588
M. Wt: 216.28 g/mol
InChI Key: YRNRBCGCXLDNCO-UHFFFAOYSA-N
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Description

[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,5-dimethylphenyl group and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and reduction steps. One common method includes:

    Condensation Reaction: 3,5-dimethylphenylhydrazine reacts with acetylacetone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Reduction: The resulting pyrazole is then reduced to introduce the hydroxymethyl group.

Industrial Production Methods

For large-scale production, the process may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, 3,5-Dimethylphenyl-(5-methyl-2-thienyl)methanol.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[1-(3,5-dimethylphenyl)-3-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C13H16N2O/c1-9-4-10(2)6-13(5-9)15-7-12(8-16)11(3)14-15/h4-7,16H,8H2,1-3H3

InChI Key

YRNRBCGCXLDNCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(C(=N2)C)CO)C

Origin of Product

United States

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